molecular formula C19H21N5O2 B2364824 4-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one CAS No. 2380176-27-0

4-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one

Cat. No. B2364824
CAS RN: 2380176-27-0
M. Wt: 351.41
InChI Key: WDOMTJXFHVSNRD-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a furan ring, a pyridazin ring, a piperazine ring, and a pyridinone ring. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It contains several heterocyclic rings (furan, pyridazin, and piperazine), which are likely to influence its chemical properties and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the heterocyclic rings and the functional groups attached to them. For example, the furan ring is aromatic and may undergo electrophilic aromatic substitution. The piperazine ring could participate in reactions involving its nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make it a base, and the aromatic rings could contribute to its stability .

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. This could include investigating its reactivity, its physical and chemical properties, and any biological activity it may have .

properties

IUPAC Name

4-[[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-22-7-6-15(13-19(22)25)14-23-8-10-24(11-9-23)18-5-4-16(20-21-18)17-3-2-12-26-17/h2-7,12-13H,8-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOMTJXFHVSNRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)CN2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one

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